

N-(4-Hydroxycyclohexyl)acetamide: A Technical Overview of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(4-Hydroxycyclohexyl)acetamide

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N-(4-Hydroxycyclohexyl)acetamide is a carbocyclic compound that primarily serves as a crucial intermediate in the synthesis of various pharmaceutical agents. While its direct pharmacological profile is not extensively documented in publicly available literature, its stereoisomers are recognized for their roles in the preparation of bioactive molecules. This technical guide consolidates the existing chemical and physical data for **N-(4-Hydroxycyclohexyl)acetamide**, outlines its principal synthetic routes, and discusses its established and potential applications in drug discovery and development. Given the limited specific pharmacological data, this document also presents a generalized workflow for the pharmacological characterization of such a compound, providing a roadmap for future research.

Chemical and Physical Properties

N-(4-Hydroxycyclohexyl)acetamide exists as a mixture of cis and trans isomers. The physical and chemical properties can vary slightly between the individual isomers and the mixture. A summary of the key properties is presented in Table 1.

Property	Value
Molecular Formula	C ₈ H ₁₅ NO ₂
Molecular Weight	157.21 g/mol [1][2]
CAS Number	23363-88-4 (cis- and trans- mixture)[3]
27489-61-8 (cis-isomer)[4]	
27489-60-7 (trans-isomer)[5]	
Appearance	White to off-white solid
Melting Point	170°C (trans-isomer)[5]
Boiling Point	357.2 ± 31.0 °C at 760 mmHg (trans-isomer)[5]
Density	1.1 ± 0.1 g/cm ³ (trans-isomer)[5]
SMILES	CC(=O)NC1CCCC(O)CC1
InChI	1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)

Synthesis and Manufacturing

The primary route for synthesizing **N-(4-Hydroxycyclohexyl)acetamide** involves the catalytic hydrogenation of p-acetamidophenol (paracetamol). This process typically yields a mixture of cis and trans isomers. The separation of these isomers is a critical step for its use in stereospecific synthesis and can be achieved through methods like fractional crystallization.

A significant area of research related to this compound is the cis-trans epimerization. Studies have shown that Raney-Ni can be used as a catalyst for the dehydrogenation and hydrogenation of **N-(4-Hydroxycyclohexyl)acetamide**, which facilitates the conversion between the cis and trans isomers.[6] The reaction is influenced by factors such as the solvent, additives, and hydrogen pressure.[6] This process is crucial for increasing the yield of the desired trans-isomer, which is a key intermediate for the synthesis of Ambroxol hydrochloride.

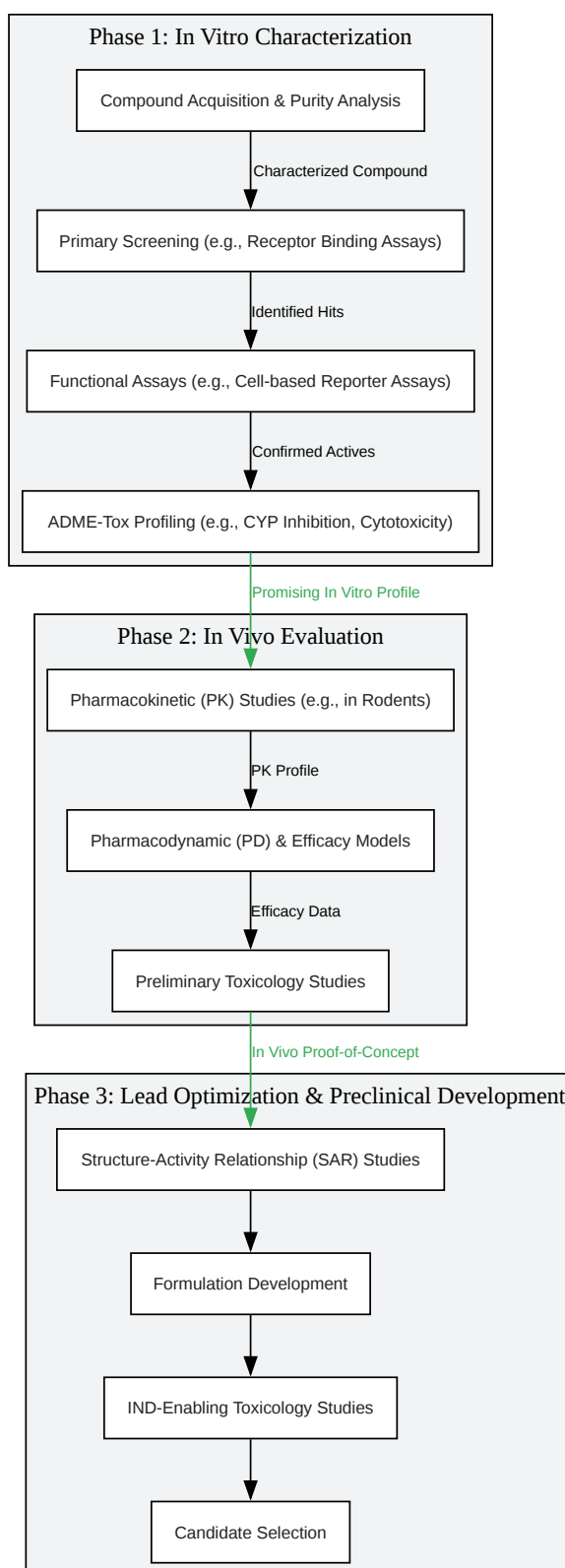
Pharmacological Significance and Applications

The primary pharmacological relevance of **N-(4-Hydroxycyclohexyl)acetamide** lies in its role as a precursor to other active pharmaceutical ingredients (APIs).

- **Ambroxol Hydrochloride Synthesis:** The trans-isomer, trans-4-acetamidocyclohexanol, is a key starting material in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent.^[7] Ambroxol is used to treat respiratory diseases associated with excessive mucus. The synthesis involves the hydrolysis of the acetamide group of the trans-isomer to yield trans-4-aminocyclohexanol, which is then further reacted to produce Ambroxol.^{[8][9]}
- **Potential as a Platelet Aggregation Inhibitor:** The cis-isomer, N-(cis-4-Hydroxycyclohexyl)acetamide, has been reported to be used in the preparation of blood platelet aggregation inhibitors.^{[10][11][12]} However, detailed information on the specific compounds synthesized from this isomer and their mechanism of action is not readily available in the public domain.

Proposed Workflow for Pharmacological Profiling

Due to the limited direct pharmacological data on **N-(4-Hydroxycyclohexyl)acetamide**, a comprehensive investigation is warranted. The following diagram illustrates a generalized workflow for the pharmacological characterization of a novel or under-characterized chemical entity.



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Generalized workflow for pharmacological profiling.

Experimental Methodologies for Future Investigation

To elucidate the pharmacological profile of **N-(4-Hydroxycyclohexyl)acetamide**, a series of established experimental protocols would need to be employed.

Receptor Binding Assays

To identify potential molecular targets, radioligand binding assays or fluorescence-based binding assays could be performed against a panel of common receptors, ion channels, and enzymes.

Hypothetical Protocol Outline:

- **Preparation of Cell Membranes or Recombinant Protein:** Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction. Alternatively, recombinant target protein is purified.
- **Binding Reaction:** A fixed concentration of a radiolabeled ligand (a known binder to the target) is incubated with the membrane/protein preparation in the presence of varying concentrations of **N-(4-Hydroxycyclohexyl)acetamide**.
- **Separation of Bound and Free Ligand:** The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- **Quantification:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of **N-(4-Hydroxycyclohexyl)acetamide** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined.

Functional Assays

Once a binding interaction is confirmed, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Example: cAMP Assay for G-protein Coupled Receptors (GPCRs)

- Cell Culture: Cells stably expressing the target GPCR are cultured in appropriate media.
- Compound Treatment: Cells are treated with varying concentrations of **N-(4-Hydroxycyclohexyl)acetamide**, with or without a known agonist.
- Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.
- Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Pharmacokinetic and Pharmacodynamic Studies

To understand the in vivo behavior of **N-(4-Hydroxycyclohexyl)acetamide**, animal studies are essential.

Pharmacokinetic (PK) Study Design:

- Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.
- Compound Administration: **N-(4-Hydroxycyclohexyl)acetamide** is administered via various routes (e.g., intravenous, oral).
- Sample Collection: Blood samples are collected at multiple time points post-administration.
- Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- PK Parameter Calculation: Key parameters like half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and bioavailability are calculated.

Conclusion and Future Directions

N-(4-Hydroxycyclohexyl)acetamide is a valuable chemical intermediate with established applications in the synthesis of important pharmaceuticals. While its direct pharmacological activity is not well-defined, the reported use of its cis-isomer in developing platelet aggregation inhibitors suggests potential for further investigation. The workflows and experimental outlines

provided in this guide offer a foundational framework for researchers to systematically explore the pharmacological profile of **N-(4-Hydroxycyclohexyl)acetamide** and its derivatives. Future research should focus on comprehensive in vitro screening to identify molecular targets, followed by in vivo studies to establish its pharmacokinetic and pharmacodynamic properties. Such investigations could unlock new therapeutic applications for this versatile molecule.

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- To cite this document: BenchChem. [N-(4-Hydroxycyclohexyl)acetamide: A Technical Overview of a Versatile Chemical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125759#pharmacological-profile-of-n-4-hydroxycyclohexyl-acetamide]

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